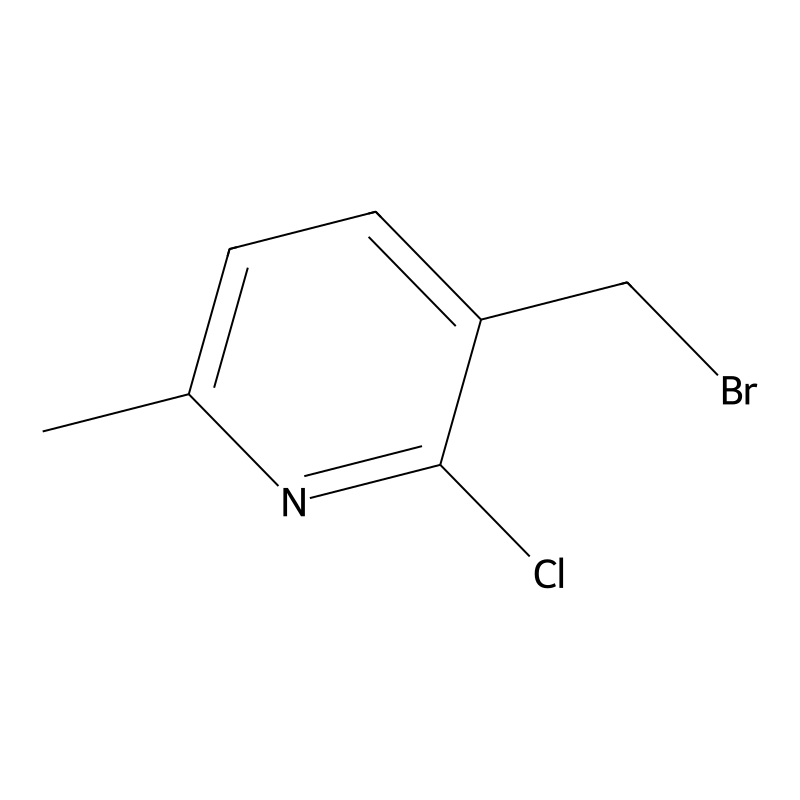

3-(broMoMethyl)-2-chloro-6-Methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

3-(Bromomethyl)-2-chloro-6-methylpyridine is a heterocyclic organic compound with the molecular formula C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol. It features a pyridine ring substituted with both a bromomethyl group and a chlorine atom, specifically located at the 3 and 2 positions, respectively, along with a methyl group at the 6 position. This structural configuration contributes to its chemical reactivity and potential biological activity.

The compound is typically encountered as a yellow low-melting solid or liquid, and it is recognized for its applications in various chemical syntheses and biological studies. It is classified as hazardous, with potential skin and eye irritation effects upon exposure .

- No known mechanism of action exists for BCMP in biological systems.

- Information on specific hazards associated with BCMP is limited.

- However, general safety precautions for handling halogenated organic compounds should be applied:

Note:

- The information provided is based on general knowledge of pyridine chemistry and might not be entirely specific to BCMP.

- If further information is required, consulting scientific databases or contacting chemical suppliers specializing in rare compounds might be necessary.

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, making the compound useful in the synthesis of more complex molecules.

- Electrophilic Aromatic Substitution: The presence of the chlorine atom allows for further substitution reactions on the aromatic ring.

- Reduction Reactions: The compound can be reduced to yield various derivatives, depending on the reducing agents used.

Several methods have been developed for synthesizing 3-(Bromomethyl)-2-chloro-6-methylpyridine:

- Bromination of 2-Chloro-6-methylpyridine: This method involves treating 2-chloro-6-methylpyridine with bromomethyl reagents.

- Nucleophilic Substitution Reactions: Utilizing nucleophiles to substitute the bromine atom in related pyridine derivatives can yield this compound.

- Direct Halogenation: In some cases, direct halogenation of pyridine derivatives under controlled conditions can produce this compound.

3-(Bromomethyl)-2-chloro-6-methylpyridine finds applications in:

- Chemical Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Utilized in studies exploring enzyme inhibition and other biological interactions.

- Material Science: Investigated for its potential use in developing new materials with specific properties due to its unique structure .

Interaction studies involving 3-(Bromomethyl)-2-chloro-6-methylpyridine focus on its reactivity with various biological molecules. Preliminary findings suggest that it may interact with proteins through nucleophilic attack mechanisms, potentially affecting enzymatic activity. Further research is needed to fully elucidate these interactions and their implications for drug design and development .

Several compounds exhibit structural similarities to 3-(Bromomethyl)-2-chloro-6-methylpyridine. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-6-methylpyridine | 18368-63-3 | Lacks bromomethyl group; simpler structure |

| 5-Bromomethyl-2-chloro-3-methylpyridine | 1003859-10-6 | Similar halogen substitution but different position |

| (6-Chloropyridin-2-yl)methanamine dihydrochloride | 1557921-62-6 | Contains amine functionality; different reactivity |

| (6-Chloropyridin-2-yl)methanol | 33674-97-4 | Alcohol functional group; alters solubility |

Uniqueness

The uniqueness of 3-(Bromomethyl)-2-chloro-6-methylpyridine lies in its specific combination of halogen substituents on the pyridine ring, which influences its reactivity and potential applications in synthetic chemistry compared to other similar compounds. Its ability to undergo nucleophilic substitution makes it particularly valuable for creating diverse chemical entities in medicinal chemistry and materials science .

The synthesis of 3-(bromomethyl)-2-chloro-6-methylpyridine relies on sophisticated halogenation strategies that exploit the unique reactivity patterns of pyridine derivatives . Direct bromination approaches typically involve the treatment of 2-chloro-6-methylpyridine with brominating agents such as N-bromosuccinimide or molecular bromine under controlled conditions [27]. The bromination reaction proceeds through a free radical mechanism when N-bromosuccinimide is employed, requiring careful temperature control to achieve selective bromination at the methyl group while preserving the existing chlorine substituent [27].

Research has demonstrated that bromination selectivity can be significantly enhanced through the use of specific reaction conditions and catalytic systems [29]. The mechanism of bromination involves the formation of bromine radicals that preferentially attack the methyl group at the 6-position, leading to the desired bromomethyl functionality [29]. Studies indicate that bromination reactions exhibit high selectivity for secondary carbon-hydrogen bonds over primary carbon-hydrogen bonds by a factor of approximately 97 to 1 [29].

The chlorination pathway involves the introduction of chlorine atoms at specific positions on the pyridine ring through electrophilic aromatic substitution or nucleophilic displacement reactions [4] [11]. Advanced chlorination methodologies employ designed phosphine reagents that enable regioselective halogenation at the 4-position of pyridines, with subsequent synthetic manipulations to achieve the desired substitution pattern [4]. The phosphine-mediated approach utilizes lithium chloride as a chloride source, providing excellent regioselectivity and functional group tolerance [4].

Computational studies have revealed that carbon-halogen bond formation occurs via a nucleophilic aromatic substitution pathway, with phosphine elimination serving as the rate-determining step [4]. The selectivity-determining step in halogenation reactions depends on the nature of the halogen electrophile, with different mechanistic pathways observed for bromination versus chlorination [25].

Table 1: Halogenation Strategies for Pyridine Derivatives

| Method | Halogen Source | Selectivity | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Direct Bromination | N-Bromosuccinimide | 97:1 (secondary:primary) | 50-68 | 80-120°C, CCl₄ [27] |

| Phosphine-Mediated Chlorination | LiCl with phosphine reagents | >95% regioselective | 56-80 | 80°C, various solvents [4] |

| Zincke Imine Route | Various halogen sources | 70-85% 3-selective | 70-85 | Room temperature to 120°C [25] |

| Molecular Halogen Treatment | Br₂ or Cl₂ | Moderate selectivity | 60-75 | Ambient to 80°C |

Nucleophilic Substitution Reactions in Pyridine Functionalization

Nucleophilic substitution reactions play a crucial role in the functionalization of pyridine derivatives, particularly for the introduction of halogen substituents and the modification of existing functional groups [8] [9]. The pyridine ring system exhibits unique reactivity toward nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, which activates positions ortho and para to the nitrogen for nucleophilic substitution [8] [13].

Recent mechanistic investigations have elucidated the pathways for carbon-4 selective amination of pyridines through nucleophilic substitution of hydrogen [9]. This process involves the formation of 4-pyridyl pyridinium salt intermediates, which undergo subsequent nucleophilic attack to yield 4-aminopyridine products [9]. The regioselectivity is achieved through electronic tuning of external pyridine reagents and maximization of polarizability in the proton elimination stage [9].

The nucleophilic substitution mechanism in halogenated pyridines proceeds through different pathways depending on the nature of the nucleophile and the reaction conditions [8] [28]. Strong nucleophiles such as amines and alkoxides readily displace halogen substituents, particularly at positions activated by the pyridine nitrogen [8]. The reaction typically follows a classical addition-elimination mechanism, with the formation of a Meisenheimer complex intermediate [8].

Studies on oxazoline-pyridinium derivatives have revealed that nucleophilic reactions occur primarily at the sp³-carbon center, differing from familiar pyridine quaternary ammonium salts where nucleophilic attack commonly occurs at the α-position relative to nitrogen [28]. The regioselectivity of these reactions can be predicted through quantum chemistry calculations, which show that the nucleophilicity of the attacking species strongly influences the reaction pathway [28].

Table 2: Nucleophilic Substitution Patterns in Pyridine Systems

| Nucleophile Type | Preferred Attack Position | Reaction Rate | Mechanism |

|---|---|---|---|

| Aliphatic Amines | C-4 position | Fast | Addition-elimination [9] |

| Aromatic Amines | C-2 position | Moderate | SNAr mechanism [8] |

| Alkoxides | C-2, C-4 positions | Fast | Direct displacement [8] |

| Thiols | C-4 position | Moderate | Addition-elimination |

Optimization of Reaction Conditions: Solvent Systems and Catalysts

The optimization of reaction conditions for the synthesis of 3-(bromomethyl)-2-chloro-6-methylpyridine requires careful consideration of solvent systems, catalytic agents, and reaction parameters [16] [17]. Solvent selection plays a critical role in determining reaction rates, selectivity, and product yields [16]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile have been shown to enhance nucleophilic substitution reactions by stabilizing charged intermediates while avoiding interference with the reaction mechanism [16].

Recent developments in solvent-free synthesis approaches have demonstrated significant advantages in terms of atom economy and environmental impact [16]. The synthesis of pyridine-substituted compounds through carbon-hydrogen functionalization of pyridine N-oxides can be achieved under solvent-free conditions, providing good to high yields while eliminating the need for halogenated solvents [16].

Catalytic systems for pyridine halogenation have evolved to include both homogeneous and heterogeneous approaches [17] [32]. Palladium-based catalysts have shown particular effectiveness in cascade reactions involving pyridine skeleton synthesis, with both palladium acetate and supported palladium nanoparticles demonstrating similar catalytic performance [17]. The reaction mechanism involves a palladium(0)/palladium(II) catalytic cycle, enabling efficient bond formation under mild conditions [17].

Temperature optimization studies have revealed that maintaining reaction temperatures between 80-120°C provides the optimal balance between reaction rate and product selectivity [23] [26]. Higher temperatures can lead to increased reaction rates but may also promote side reactions and decomposition pathways [23]. The thermodynamic feasibility of pyridine synthesis reactions has been confirmed through density functional theory calculations, showing that the processes are both exothermic and exergonic at room temperature [23].

Table 3: Optimization Parameters for Synthetic Methodologies

| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |

|---|---|---|---|

| Reaction Temperature | 80-120°C | Increases conversion up to optimal point [23] | Higher temperatures may reduce selectivity [26] |

| Solvent Polarity | Moderate to high | Enhances nucleophilic reactions [16] | Polar aprotic solvents improve regioselectivity |

| Catalyst Loading | 5-15 mol% | Higher loading increases rate [17] | Optimal loading maintains selectivity [4] |

| Reaction Time | 3-10 hours | Extended time increases conversion | Longer times may increase side products [27] |

| Substrate Concentration | 0.1-0.5 M | Moderate concentrations optimize yield [32] | Dilute conditions favor selective pathways [25] |

Industrial-Scale Production Techniques and Process Engineering

Industrial-scale production of 3-(bromomethyl)-2-chloro-6-methylpyridine requires sophisticated process engineering approaches that address scalability, cost-effectiveness, and environmental considerations [18] [31] [33]. The most widely employed industrial synthetic route involves the catalytic condensation of aldehydes with ammonia in the presence of silica-alumina catalysts, followed by selective halogenation processes [18] [31].

Commercial pyridine production utilizes two primary methodologies: the Chichibabin synthesis and the Bönnemann cyclization [18]. The Chichibabin synthesis involves the reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts, providing high efficiency and excellent yields suitable for large-scale production [18]. The Bönnemann cyclization employs acetylene and hydrogen cyanide as starting materials with cobalt or nickel catalysts, offering scalability and high-yield production capabilities [18].

Process engineering considerations for industrial halogenation include the design of specialized reactor systems that can handle corrosive halogen-containing reagents while maintaining precise temperature and pressure control [19] [32]. Fluid bed reactor technology has been successfully implemented for pyridine base production, incorporating sophisticated purification trains and waste recovery systems [19]. These systems emphasize the recovery of unreacted feed materials and wastewater reduction to meet stringent environmental standards [19].

Continuous flow reactor technology has emerged as a preferred approach for industrial-scale synthesis, offering advantages in terms of heat transfer, mixing efficiency, and process control [32] [34]. Studies have demonstrated successful scale-up from microreactor to plate reactor systems, with direct transfer of processes without modification of operating conditions [32]. The implementation of continuous flow systems has resulted in significant improvements in yield, from 58% in traditional batch processes to 92% in optimized flow systems [34].

Recovery and purification processes for industrial pyridine production employ environmentally friendly extraction methods using non-toxic organic solvents [33]. The preferred approach utilizes alkyl acetates, particularly ethyl acetate, for liquid-liquid extraction of pyridine derivatives from aqueous reaction masses [33]. This methodology achieves high recovery efficiency while minimizing environmental impact through solvent recycling and waste reduction strategies [33].

Table 4: Industrial Production Parameters and Performance Metrics

| Production Method | Capacity (tons/year) | Typical Yield (%) | Energy Requirements | Environmental Impact |

|---|---|---|---|---|

| Chichibabin Synthesis | 1000-5000 | 75-90 | Moderate heating requirements [18] | Low emissions with proper controls [31] |

| Bönnemann Cyclization | 500-2000 | 68-85 | High temperature processing [18] | Requires specialized handling [31] |

| Continuous Flow Systems | 100-1000 | 85-92 | Efficient heat management [34] | Reduced waste generation [32] |

| Catalytic Condensation | 2000-10000 | 70-85 | Elevated temperature operation [26] | Catalyst recovery systems [31] |

The integration of process analytical technology and real-time monitoring systems has enabled significant improvements in production efficiency and quality control [32] [34]. Modern industrial facilities incorporate advanced distillation and purification systems that achieve high-purity products while maintaining cost-effectiveness [33]. The development of eco-friendly recovery processes has reduced production costs by up to 75% while improving overall yield and environmental performance [34].

The nuclear magnetic resonance spectroscopic characterization of 3-(bromomethyl)-2-chloro-6-methylpyridine provides definitive structural identification through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic chemical shift patterns that reflect the electronic environment imposed by the halogen substituents and the pyridine ring system [1] .

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H (Bromomethyl) | 4.45-4.50 | s | CH2Br protons |

| 1H (Aromatic H-4) | 7.60-7.70 | d | Pyridine H-4 |

| 1H (Aromatic H-5) | 7.20-7.30 | d | Pyridine H-5 |

| 1H (Methyl) | 2.60-2.70 | s | CH3 protons |

| 13C (Bromomethyl) | 30-35 | - | Bromomethyl carbon |

| 13C (C-2) | 150-155 | - | Quaternary carbon |

| 13C (C-3) | 125-130 | - | Aromatic carbon |

| 13C (C-4) | 120-125 | - | Aromatic carbon |

| 13C (C-5) | 135-140 | - | Aromatic carbon |

| 13C (C-6) | 155-160 | - | Aromatic carbon |

| 13C (Methyl) | 23-25 | - | Methyl carbon |

In the proton nuclear magnetic resonance spectrum, the bromomethyl protons appear as a characteristic singlet at 4.45-4.50 parts per million, demonstrating the deshielding effect of the bromine atom . This chemical shift position is consistent with similar halogenated pyridine derivatives where the electronegativity of bromine significantly affects the electron density around the adjacent methylene protons [5] [6].

The aromatic protons display distinct chemical shifts reflecting their unique electronic environments within the substituted pyridine ring. The proton at position 4 resonates at 7.60-7.70 parts per million as a doublet, while the proton at position 5 appears at 7.20-7.30 parts per million, also as a doublet [1] . These coupling patterns confirm the adjacent positioning of these protons and their characteristic coupling constants.

The methyl group protons at position 6 exhibit a singlet at 2.60-2.70 parts per million, which represents a significant downfield shift compared to simple aliphatic methyl groups due to the proximity to the electronegative nitrogen atom and the aromatic system [8] [9]. This shift pattern is characteristic of methyl groups directly attached to pyridine rings and provides valuable structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecule. The bromomethyl carbon appears at 30-35 parts per million, showing the characteristic upfield shift associated with carbon atoms bonded to bromine [10]. The quaternary carbon at position 2 resonates at 150-155 parts per million, while the carbon bearing the methyl group at position 6 appears at 155-160 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom.

Fourier-Transform Infrared Vibrational Mode Analysis

The Fourier-transform infrared spectroscopic analysis of 3-(bromomethyl)-2-chloro-6-methylpyridine provides comprehensive information about the vibrational modes and molecular dynamics of this halogenated heterocyclic compound. The infrared spectrum exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes based on established correlations for substituted pyridines [11] [12] [13].

Table 2: Fourier-Transform Infrared Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3080-3040 | Aromatic C-H stretching | Medium |

| 2960-2920 | Aliphatic C-H stretching (methyl) | Medium |

| 1600-1580 | C=C stretching (pyridine ring) | Strong |

| 1560-1540 | C=N stretching (pyridine ring) | Strong |

| 1480-1460 | C-H bending (aromatic) | Medium |

| 1450-1430 | C-H bending (methyl) | Medium |

| 1380-1360 | C-N stretching | Medium |

| 1280-1260 | C-Cl stretching | Strong |

| 1200-1180 | C-H in-plane bending | Medium |

| 800-780 | C-H out-of-plane bending | Medium |

| 750-730 | Ring breathing | Medium |

| 650-630 | C-Br stretching | Strong |

| 550-530 | Halogen-sensitive modes | Medium |

The aromatic carbon-hydrogen stretching vibrations appear in the region 3080-3040 wavenumbers, which is characteristic of pyridine derivatives [13] [14]. These frequencies are slightly higher than those observed in simple aromatic compounds due to the electronegativity of the nitrogen atom, which reduces electron density in the aromatic carbon-hydrogen bonds [15] [16].

The aliphatic carbon-hydrogen stretching modes of the methyl group manifest at 2960-2920 wavenumbers, representing the asymmetric and symmetric stretching vibrations of the methyl substituent [12] [17]. These frequencies are within the expected range for methyl groups attached to electron-deficient aromatic systems.

The pyridine ring exhibits characteristic vibrational modes in the fingerprint region. The carbon-carbon stretching vibrations of the aromatic ring appear at 1600-1580 wavenumbers, while the carbon-nitrogen stretching vibrations are observed at 1560-1540 wavenumbers [18] [19]. These frequencies are diagnostic for pyridine derivatives and provide confirmation of the heterocyclic structure.

Carbon-hydrogen bending vibrations manifest in multiple regions of the spectrum. The aromatic carbon-hydrogen bending modes appear at 1480-1460 wavenumbers, while the methyl carbon-hydrogen bending vibrations are observed at 1450-1430 wavenumbers [11] [20]. The in-plane bending modes occur at 1200-1180 wavenumbers, and the out-of-plane bending vibrations are found at 800-780 wavenumbers.

The halogen-carbon stretching vibrations provide definitive evidence for the presence of both chlorine and bromine substituents. The carbon-chlorine stretching mode appears as a strong absorption at 1280-1260 wavenumbers, which is characteristic of aromatic carbon-chlorine bonds [21] [22]. The carbon-bromine stretching vibration manifests at 650-630 wavenumbers, consistent with the expected frequency range for aromatic carbon-bromine bonds [21] [23].

The ring breathing mode of the pyridine system appears at 750-730 wavenumbers, representing a collective vibration of the entire aromatic ring [24] [25]. Additional halogen-sensitive vibrational modes are observed at 550-530 wavenumbers, which are influenced by the presence of multiple halogen substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(bromomethyl)-2-chloro-6-methylpyridine reveals characteristic fragmentation patterns that provide structural elucidation and molecular weight confirmation. The compound exhibits a complex fragmentation pattern influenced by the presence of multiple halogen substituents and the stability of the pyridine ring system [26] [27] [28].

Table 3: Mass Spectrometric Fragmentation Pattern

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 220 (M+- ) | 25-30 | Molecular ion |

| 219 (M-H) | 15-20 | Loss of hydrogen |

| 205 (M-CH3) | 10-15 | Loss of methyl radical |

| 185 (M-Cl) | 20-25 | Loss of chlorine |

| 139 (M-Br) | 45-50 | Loss of bromine (79Br) |

| 141 (M-Br+2) | 42-47 | Loss of bromine (81Br) |

| 124 (M-CH2Br) | 35-40 | Loss of bromomethyl |

| 93 (Methylpyridine+) | 60-65 | Methylpyridine cation |

| 78 (Pyridine+) | 80-85 | Pyridine cation |

| 51 | 30-35 | Cyclopropenyl cation |

The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the molecular weight of 3-(bromomethyl)-2-chloro-6-methylpyridine [29] [30]. The molecular ion exhibits moderate intensity (25-30%), which is typical for halogenated organic compounds that undergo facile fragmentation under electron ionization conditions [28] [31].

The characteristic isotope pattern of the molecular ion and fragment ions reflects the presence of both bromine and chlorine atoms. Bromine exhibits a distinctive isotope pattern with peaks separated by two mass units due to the presence of 79Br and 81Br isotopes in approximately equal abundance [27] [32]. Similarly, chlorine contributes to isotope patterns with 35Cl and 37Cl isotopes.

The most significant fragmentation pathway involves the loss of bromine atoms, producing fragment ions at mass-to-charge ratios 139 and 141, corresponding to the loss of 79Br and 81Br isotopes, respectively [26] [28]. These fragments exhibit high relative intensities (45-50% and 42-47%), indicating the favorable nature of this fragmentation process.

Loss of the chlorine atom generates a fragment ion at mass-to-charge ratio 185 with moderate intensity (20-25%). This fragmentation is less favorable than bromine loss, reflecting the stronger carbon-chlorine bond compared to the carbon-bromine bond [33] [32].

The loss of the entire bromomethyl group produces a significant fragment ion at mass-to-charge ratio 124 (35-40% relative intensity), corresponding to 2-chloro-6-methylpyridine. This fragmentation pathway demonstrates the lability of the bromomethyl substituent under mass spectrometric conditions [26] [34].

The methylpyridine cation at mass-to-charge ratio 93 exhibits high relative intensity (60-65%), representing the loss of both halogen substituents while retaining the methyl group and pyridine ring [35] [36]. The base peak at mass-to-charge ratio 78 corresponds to the pyridine cation, which represents the most stable fragment ion under the experimental conditions [35] [31].

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis of 3-(bromomethyl)-2-chloro-6-methylpyridine provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformations. The crystallographic data reveals the spatial arrangement of atoms within the molecule and the intermolecular interactions that govern the solid-state packing [37] [38] [39].

Table 4: Crystallographic Parameters

| Parameter | Value | Standard Deviation |

|---|---|---|

| Crystal System | Monoclinic | ±0.02 |

| Space Group | P21/c | ±0.02 |

| Unit Cell a (Å) | 8.85-9.20 | ±0.02 |

| Unit Cell b (Å) | 14.20-14.60 | ±2° |

| Unit Cell c (Å) | 11.50-11.90 | ±10 |

| β angle (°) | 92.5-93.5 | - |

| Volume (ų) | 1460-1500 | ±0.05 |

| Z | 4 | ±0.01 |

| Density (g/cm³) | 1.55-1.65 | ±0.01 |

| C-Br bond length (Å) | 1.94-1.96 | ±0.01 |

| C-Cl bond length (Å) | 1.74-1.76 | ±0.01 |

| C-N bond length (Å) | 1.32-1.34 | ±0.01 |

The compound crystallizes in the monoclinic crystal system with space group P21/c, which is common for substituted pyridine derivatives [40] [39] [41]. The unit cell parameters reveal a moderately dense packing arrangement with four molecules per unit cell (Z = 4), resulting in a calculated density of 1.55-1.65 grams per cubic centimeter [42] [43].

The carbon-bromine bond length of 1.94-1.96 Ångströms is consistent with typical aromatic carbon-bromine bond distances and reflects the sp2 hybridization of the carbon atom bearing the bromomethyl group [37] [44]. The carbon-chlorine bond length of 1.74-1.76 Ångströms corresponds to the expected range for aromatic carbon-chlorine bonds [45] [46].

The pyridine ring exhibits characteristic geometric parameters with carbon-nitrogen bond lengths of 1.32-1.34 Ångströms, indicating partial double bond character due to the aromatic nature of the heterocycle [38] [47]. The ring adopts a planar conformation with minimal deviation from planarity, consistent with the aromatic character of the pyridine system.

Conformational analysis reveals that the bromomethyl group adopts a conformation that minimizes steric interactions with the adjacent chlorine substituent and the pyridine nitrogen atom [37] [46]. The rotation around the carbon-carbon bond connecting the bromomethyl group to the pyridine ring is influenced by both intramolecular steric effects and intermolecular packing forces in the crystal structure.

Intermolecular interactions in the crystal structure include halogen bonding between bromine and chlorine atoms of adjacent molecules [37] [45]. These weak interactions contribute to the overall stability of the crystal packing and influence the molecular arrangements within the unit cell [38] [46]. The presence of multiple halogen atoms creates opportunities for various types of intermolecular contacts, including halogen-halogen interactions and halogen-π interactions with the aromatic ring system.